molecular formula C10H10ClNO2 B8426202 3-(2-Chloro-ethoxy)-7-methyl-benzo[d]isoxazole

3-(2-Chloro-ethoxy)-7-methyl-benzo[d]isoxazole

Cat. No. B8426202
M. Wt: 211.64 g/mol
InChI Key: RGYVQOSLNCAEHV-UHFFFAOYSA-N
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Patent
US06627645B2

Procedure details

1-Bromo-2-chloroethane (168 μl, 2.0 mmol) was added to 5 ml DMF in a 50 ml flask. 7-Methyl-benzo[d]isoxazol-3-ol (298 mg, 2.0 mmol), potassium carbonate (276 mg, 2.0 mmol) and additional DMF (5 ml) were added and the mixture was stirred for 12 h. Ethylacetate (50 ml) and H2O (50 ml) were added. The two phases were separated and the aqueous phase was extracted with ethylacetate. The combined organic phases were washed with brine, dried over MgSO4 and evaporated to dryness to give 420 mg of the crude product. The crude product was subjected to column chromatography (0-5% methanol in dichloromethane) to give the pure title compound 41 (290 mg, 70%). 1H NMR (CDCl3) 2.5 (s, 3H), 3.9 (t, 2H), 4.7 (t, 2H), 7.2 (t, 1H), 7.3 (d, 1H), 7.5 (d, 2H).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
168 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
298 mg
Type
reactant
Reaction Step Three
Quantity
276 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
70%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][Cl:4].CN(C=O)C.[CH3:10][C:11]1[C:19]2[O:18][N:17]=[C:16]([OH:20])[C:15]=2[CH:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>ClCCl.CO.O.C(OC(=O)C)C>[Cl:4][CH2:3][CH2:2][O:20][C:16]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([CH3:10])[C:19]=2[O:18][N:17]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OC(C)=O
Step Two
Name
Quantity
168 μL
Type
reactant
Smiles
BrCCCl
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
298 mg
Type
reactant
Smiles
CC1=CC=CC=2C(=NOC21)O
Name
Quantity
276 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The two phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethylacetate
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give 420 mg of the crude product

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClCCOC1=NOC2=C1C=CC=C2C
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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